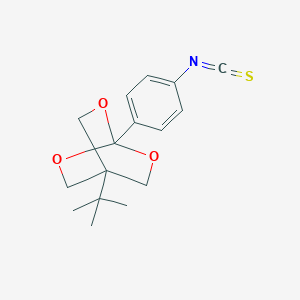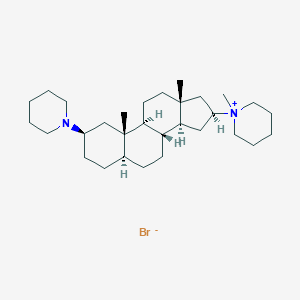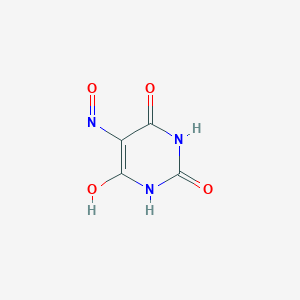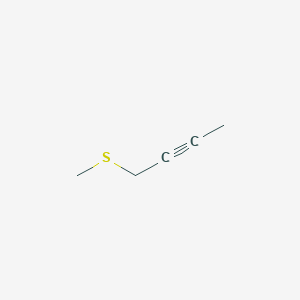
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane, commonly referred to as TBOA, is a potent inhibitor of the glutamate transporter EAAT1 and EAAT2. It is a bicyclic compound that has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
TBOA works by inhibiting the glutamate transporter EAAT1 and EAAT2. These transporters are responsible for the reuptake of glutamate from the synapse, which is important for maintaining normal neurotransmission. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
生化和生理效应
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate concentrations, which can lead to increased excitotoxicity and neuronal damage. Additionally, TBOA has been shown to increase the release of dopamine in the striatum, which may be related to its potential use in the treatment of Parkinson's disease. TBOA has also been shown to have anti-inflammatory effects, which may be related to its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
TBOA has several advantages and limitations for lab experiments. It is a potent inhibitor of EAAT1 and EAAT2, which makes it a useful tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has a short half-life and is rapidly metabolized, which can make it difficult to use in experiments that require long-term inhibition of glutamate transporters. Additionally, TBOA has a narrow therapeutic window, which means that it can be toxic at high concentrations.
未来方向
There are several future directions for the study of TBOA. One potential direction is the development of more potent and selective inhibitors of EAAT1 and EAAT2. Another potential direction is the study of TBOA in animal models of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, the use of TBOA in combination with other drugs may be a promising approach for the treatment of neurological disorders. Finally, the development of imaging techniques that can monitor extracellular glutamate concentrations in real-time may provide new insights into the role of glutamate transporters in neurological disorders.
合成方法
TBOA can be synthesized using a variety of methods, but the most common is the reaction between 4-isothiocyanatophenylboronic acid and 4,4'-dibromo-2,2'-bis(ethoxymethyl)-1,1'-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with tert-butyl hydroperoxide to form TBOA.
科学研究应用
TBOA has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to be a potent inhibitor of the glutamate transporter EAAT1 and EAAT2, which are responsible for the reuptake of glutamate in the brain. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage. This mechanism of action has been studied in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
CAS 编号 |
119963-45-0 |
|---|---|
产品名称 |
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3 |
InChI 键 |
YQBOEEPCDKMJBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
规范 SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
其他 CAS 编号 |
119963-45-0 |
同义词 |
4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane p-NCS-TBOB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)







![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)



